N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide
Description
Structure and Synthesis: This compound is an ethanediamide derivative featuring a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and a branched 3-methylbutyl chain. The sulfonyl group is electron-withdrawing, which may enhance stability and binding interactions in biological systems. Although direct synthesis details are unavailable in the provided evidence (due to inaccessible content in ), analogous compounds (e.g., ranitidine derivatives) suggest that sulfonylation and nucleophilic substitution are plausible synthetic routes.
Potential Applications: Ethanediamides are commonly explored in medicinal chemistry for their protease inhibitory or receptor-binding capabilities. The fluorinated sulfonyl group may target enzymes like cyclooxygenases or kinases, while the furan ring could interact with aromatic residues in binding pockets.
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-13(2)9-10-21-18(23)19(24)22-12-17(16-4-3-11-27-16)28(25,26)15-7-5-14(20)6-8-15/h3-8,11,13,17H,9-10,12H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHUDXGOOGOCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide generally involves multiple steps, integrating several functional groups into the core structure. One possible synthetic route includes:
Initial Condensation: : The process may start with the condensation of 4-fluorobenzenesulfonyl chloride with 2-furanethanol in the presence of a base such as triethylamine, resulting in the formation of an intermediate sulfonate ester.
Alkylation: : The intermediate is then alkylated using an appropriate alkyl halide, such as 3-methylbutyl bromide, under basic conditions to form the desired N-(3-methylbutyl) derivative.
Final Amidation: : The final step involves amidation of the intermediate with ethanediamide, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the target compound.
Industrial Production Methods
In an industrial setting, the production may involve similar synthetic steps but scaled up with optimizations for yield, purity, and cost-effectiveness. These optimizations can include using continuous flow reactors to enhance reaction efficiency and employing high-throughput screening methods for catalyst and condition optimization.
Chemical Reactions Analysis
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide can undergo a variety of chemical reactions:
Types of Reactions
Oxidation: : The furan ring can be susceptible to oxidation under specific conditions, forming hydroxy derivatives or even cleaved products depending on the strength of the oxidizing agent.
Reduction: : The compound’s nitro or sulfonyl groups may undergo reduction reactions, typically resulting in amine derivatives.
Substitution: : The fluoro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions or in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: : Common reducing agents like lithium aluminium hydride or catalytic hydrogenation can facilitate reduction reactions.
Nucleophiles: : Strong nucleophiles such as alkoxides or amines can be utilized for substitution reactions on the fluorobenzene moiety.
Major Products
Oxidation Products: : Hydroxy derivatives or ring-cleaved products of the furan moiety.
Reduction Products: : Amine derivatives or fully reduced ethanediamide derivatives.
Substitution Products: : Derivatives with substituted groups replacing the fluoro moiety on the benzene ring.
Scientific Research Applications
The compound N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide finds applications in various fields:
Chemistry
Catalysis: : Due to its unique structure, it can serve as a ligand in organometallic catalysis, enhancing reaction selectivity and efficiency.
Biology
Enzyme Inhibition:
Medicine
Drug Development: : The compound's structure suggests possible activity against specific biological targets, making it a candidate for drug discovery research.
Industry
Materials Science: : Its complex structure can be leveraged in the development of novel materials with unique properties.
Mechanism of Action
The mechanism by which N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide exerts its effects would depend heavily on its specific application.
Molecular Targets and Pathways
Biological Activity: : If used as an enzyme inhibitor, it would interact with the enzyme’s active site, likely forming reversible or irreversible bonds that inhibit the enzyme’s activity.
Chemical Activity: : In catalysis, it may act as a ligand, coordinating with a metal center to facilitate a specific catalytic cycle.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with ethanediamide and sulfonamide derivatives from the evidence, focusing on structural features and inferred properties:
Key Observations:
Sulfonyl vs. Benzamide/Piperazine Groups :
- The target compound’s 4-fluorobenzenesulfonyl group distinguishes it from benzamide (BD38820) or piperazine-containing analogs (BA72388). Sulfonyl groups are stronger electron-withdrawing moieties than chlorophenyl or benzamide, which may improve metabolic stability and target binding.
- Piperazine-containing analogs (e.g., BA72388) are often associated with CNS penetration due to their basicity and solubility.
Furan-2-yl vs.
Lipophilicity and Chain Branching :
- The 3-methylbutyl chain in the target compound likely increases lipophilicity (logP) compared to shorter chains (e.g., 3-hydroxypropyl in BB89860). This could enhance cell permeability but reduce aqueous solubility.
Biological Activity :
- Ranitidine analogs () demonstrate the importance of sulfur-containing groups in gastrointestinal applications. The target compound’s sulfonyl group may redirect activity toward anti-inflammatory or anticancer targets.
Research Findings and Data Gaps
- Synthesis: No direct synthesis data are available for the target compound. However, describes azide substitution in sulfonamide derivatives, suggesting possible routes for functionalizing the sulfonyl group.
- Biological Data: Limited evidence precludes definitive conclusions about efficacy. Structural analogs like BA72388 and BD38820 lack disclosed activity data, though their design suggests CNS or antimicrobial applications.
- Thermodynamic Properties : Molecular weights and logP values for most analogs are unreported, highlighting a critical research gap.
Biological Activity
N'-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound notable for its unique structural features, which include a sulfonyl group and a furan ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 474.5 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H23FN2O6S |
| Molecular Weight | 474.5 g/mol |
| CAS Number | 896312-02-0 |
Biological Activity
Research indicates that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it has shown effectiveness against Staphylococcus aureus ATCC29213, demonstrating its potential as a therapeutic agent in treating bacterial infections .
Inhibition Studies
In studies focusing on enzyme inhibition, particularly cholinesterases, derivatives of similar compounds have been synthesized and tested. For instance, compounds derived from 4-fluorobenzoic acid exhibited competitive inhibition against acetylcholinesterase (AChE) with IC50 values comparable to established inhibitors like tacrine . Although specific data for this compound is limited, its structural analogs suggest a potential for similar biological interactions.
Case Studies
- Antibacterial Activity : A study highlighted the compound's efficacy against various bacterial strains, showcasing its potential as an antibacterial agent. The results indicated that modifications to the furan and sulfonyl groups could enhance the antibacterial properties .
- Cholinesterase Inhibition : Research on related compounds demonstrated their ability to inhibit cholinesterases effectively. The mechanism involves binding to the active site of the enzyme, which could be extrapolated to predict the behavior of this compound .
Molecular Modeling
Molecular modeling studies have been employed to predict the interaction of this compound with various biological targets. These studies utilize computational docking techniques to assess binding affinities and conformational changes upon ligand binding, providing insights into its mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
